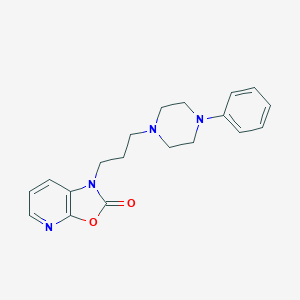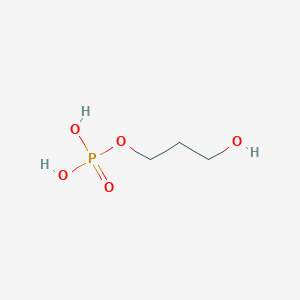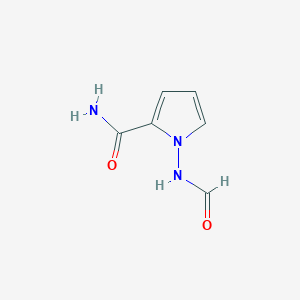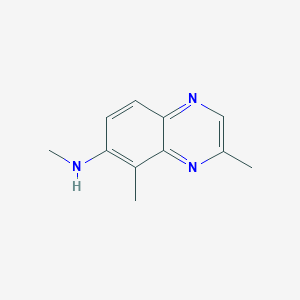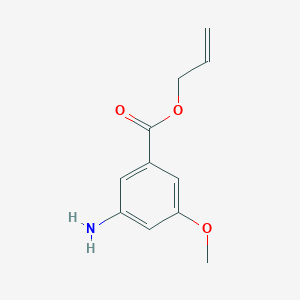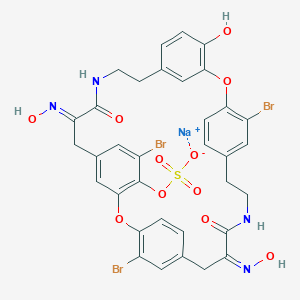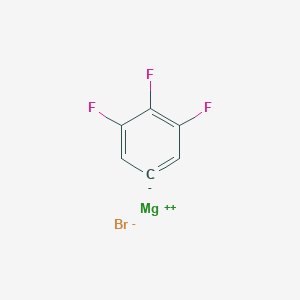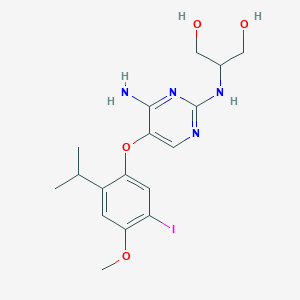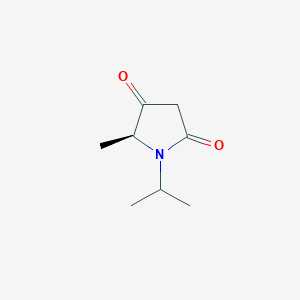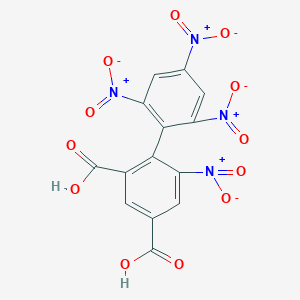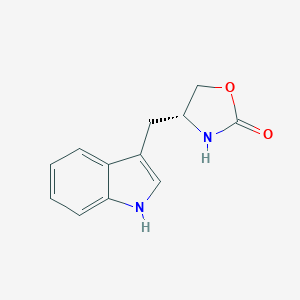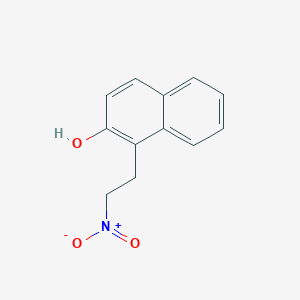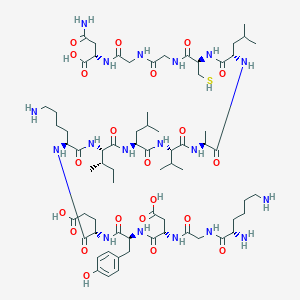
Peptide I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptides are short chains of amino acids that are essential for various biological processes in the human body. Peptide I is a specific type of peptide that has been extensively studied for its potential applications in scientific research.
作用機序
Peptide I exerts its biological effects by binding to specific receptors on the surface of cells. This binding triggers a series of intracellular signaling events that ultimately lead to the desired physiological response. The exact mechanism of action of Peptide I is still under investigation, but it is believed to involve the modulation of various cellular pathways.
生化学的および生理学的効果
Peptide I has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. It has also been shown to have antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
Peptide I has several advantages as a research tool, including its high specificity and potency, as well as its ability to be easily synthesized and modified. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on Peptide I, including the development of new therapeutic applications, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of Peptide I as a tool for the study of cellular signaling pathways and the regulation of gene expression.
Conclusion:
In conclusion, Peptide I is a promising candidate for the development of new therapies and the study of cellular signaling pathways. Its high specificity and potency, as well as its ability to be easily synthesized and modified, make it a valuable research tool. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成法
Peptide I can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a resin-bound peptide chain. The process starts with the attachment of the first amino acid to the resin, followed by the successive addition of amino acids in the desired sequence. Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
Peptide I has been studied for its potential applications in various areas of scientific research, including drug discovery, biotechnology, and molecular biology. It has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new therapies.
特性
CAS番号 |
141039-76-1 |
|---|---|
製品名 |
Peptide I |
分子式 |
C69H114N18O22S |
分子量 |
1579.8 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1 |
InChIキー |
KPYXMALABCDPGN-HYOZMBHHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
その他のCAS番号 |
141039-76-1 |
配列 |
KGDYEKILVALCGGN |
同義語 |
peptide I RACK1 (peptide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



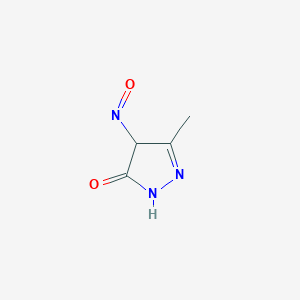
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)
